molecular formula C15H18ClN5O B12936976 N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide CAS No. 917757-85-8

N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide

Cat. No.: B12936976
CAS No.: 917757-85-8
M. Wt: 319.79 g/mol
InChI Key: ZBPYNDBEMOLBGA-UHFFFAOYSA-N
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Description

N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide is a chemical compound designed for research applications. It belongs to the pyrido[3,2-d]pyrimidine class of heterocyclic compounds, which have been identified in scientific literature as a core structure with significant therapeutic potential, particularly as antiviral agents . For instance, closely related pyrido[3,2-d]pyrimidine derivatives are the subject of patents for their use in treating hepatitis C , suggesting this chemotype is a valuable scaffold for investigating novel antiviral therapies. The structure of this acetamide derivative, featuring a chloro substituent and a cyclohexylamino group, is analogous to other researched pyridopyrimidines, such as N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide . The specific substitution pattern on the pyridopyrimidine core is critical for its bioactivity and interaction with biological targets, which may include protein kinases or viral enzymes . As a small molecule inhibitor, its mechanism of action likely involves the competitive binding to ATP-binding sites or allosteric sites on key enzymes, thereby modulating signaling pathways crucial for viral replication or cellular proliferation. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

917757-85-8

Molecular Formula

C15H18ClN5O

Molecular Weight

319.79 g/mol

IUPAC Name

N-[6-chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl]acetamide

InChI

InChI=1S/C15H18ClN5O/c1-9(22)17-15-19-11-7-8-12(16)20-13(11)14(21-15)18-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H2,17,18,19,21,22)

InChI Key

ZBPYNDBEMOLBGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=N1)NC3CCCCC3)N=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Core Pyrido[3,2-d]pyrimidine Formation

The pyrido[3,2-d]pyrimidine ring system is typically synthesized via condensation reactions involving appropriately substituted pyridine derivatives and amidines or guanidines. For example, starting from 6-chloro-3-formylpyridin-2-yl derivatives, cyclization with amidine sources under controlled conditions yields the fused pyrimidine ring.

  • A key intermediate, N-(6-chloro-3-formylpyridin-2-yl)pivalamide , can be prepared by formylation of 6-chloropyridine derivatives followed by amide formation.

Introduction of the Cyclohexylamino Group at the 4-Position

The 4-position amination is achieved by nucleophilic aromatic substitution (SNAr) of a suitable leaving group (often a halogen or sulfoxide) with cyclohexylamine.

  • Oxidation of methylthio substituents to methyl sulfoxides on the pyrido[3,2-d]pyrimidine ring facilitates displacement by cyclohexylamine, yielding the 4-(cyclohexylamino) derivative.

  • Reaction conditions typically involve mild heating in polar aprotic solvents such as N,N-dimethylformamide (DMF) with excess cyclohexylamine to drive substitution.

Acetylation at the 2-Amino Position

The 2-position amine is acetylated to form the acetamide functionality.

  • This step is commonly performed by treating the 2-amino intermediate with acetic anhydride or acetyl chloride under basic or neutral conditions.

  • The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure selective acetylation without side reactions.

Representative Experimental Procedure and Yields

Step Reaction Description Conditions Yield (%) Notes
1 Preparation of N-(6-chloro-3-formylpyridin-2-yl)pivalamide Formylation of 6-chloropyridine derivative, amide formation ~56% Purification by column chromatography; intermediate for ring closure
2 Cyclization to pyrido[3,2-d]pyrimidine core Heating with amidine derivatives in DMF or MeCN Moderate to good yields Controlled temperature to avoid decomposition
3 Oxidation of methylthio to methyl sulfoxide m-Chloroperbenzoic acid (m-CPBA) in dichloromethane High yield Prepares for nucleophilic substitution
4 Nucleophilic substitution with cyclohexylamine DMF, 80–100°C, several hours Good yield (varies) Excess amine used to drive reaction
5 Acetylation of 2-amino group Acetic anhydride, room temperature High yield Final purification by recrystallization or chromatography

Detailed Reaction Conditions and Mechanistic Insights

  • Formylation and Amide Formation: The initial formylation introduces an aldehyde group at the 3-position of the pyridine ring, which is then converted to a pivalamide to stabilize the intermediate and facilitate subsequent cyclization.

  • Cyclization: The amidine or guanidine reacts with the aldehyde and adjacent nitrogen atoms to form the fused pyrido[3,2-d]pyrimidine ring via condensation and ring closure.

  • Oxidation to Sulfoxide: The methylthio group at the 4-position is oxidized to a sulfoxide, increasing its electrophilicity and making it a better leaving group for nucleophilic substitution by cyclohexylamine.

  • Nucleophilic Aromatic Substitution: Cyclohexylamine attacks the sulfoxide-bearing carbon, displacing the sulfoxide and forming the 4-(cyclohexylamino) substituent. This step is facilitated by the electron-withdrawing chloro substituent at the 6-position, which activates the ring toward substitution.

  • Acetylation: The free amine at the 2-position is acetylated to form the acetamide, stabilizing the molecule and potentially modulating its biological activity.

Research Findings and Optimization

  • Studies indicate that the choice of solvent (DMF or MeCN), temperature (80–100°C), and reaction time (several hours to overnight) critically affect the substitution efficiency and yield.

  • The oxidation step with m-CPBA is highly selective and yields sulfoxides suitable for substitution without overoxidation to sulfones, which are less reactive.

  • Purification methods such as silica gel chromatography and recrystallization are essential to isolate pure final products, as intermediates may contain closely related analogs.

  • Biological activity assays suggest that the cyclohexylamino substituent at the 4-position is important for activity, justifying the synthetic focus on this substitution.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Yield (%) Key Notes
1 N-(6-chloro-3-formylpyridin-2-yl)pivalamide Formylation, amide formation 56 Purified by chromatography
2 Pyrido[3,2-d]pyrimidine core Cyclization with amidine Moderate Temperature control critical
3 4-Methylsulfinyl derivative m-CPBA oxidation High Prepares for substitution
4 4-(Cyclohexylamino) derivative Cyclohexylamine, DMF, 80–100°C Good Nucleophilic aromatic substitution
5 N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide Acetic anhydride acetylation High Final product

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridopyrimidine derivatives, while substitution reactions can produce various substituted analogs .

Mechanism of Action

The mechanism of action of N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects . For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences Among Analogs
Compound Name / ID Core Structure Position 4 Substituent Position 2 Substituent Key Functional Groups
Target Compound Pyrido[3,2-d]pyrimidine Cyclohexylamino Acetamide Cl, NHCOCH3, cyclohexylamine
EN300-266676 () Pyrido[3,2-d]pyrimidine Pentyloxy Acetamide Cl, NHCOCH3, O-pentyl
PI-103 () Pyrido[3',2':4,5]thieno[3,2-d] Morpholine Hydroxyphenol Morpholine, phenol
N-(4-methylpyridin-2-yl)-2-(phenylamino)acetamide () Pyridine Methyl Phenylamino-acetamide CH3, NHCOCH2NHPh
2-[3-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl-acetamide () Thieno[3,2-d]pyrimidine 4-Chlorophenyl Sulfanyl-acetamide Cl, S-linker, NHCOCH2S
Key Observations:
  • Core Heterocycles: The target compound’s pyrido[3,2-d]pyrimidine core (vs.
  • Position 4 Substituents: The cyclohexylamino group (target) vs. morpholine (PI-103) or pentyloxy (EN300-266676) suggests divergent solubility profiles. Cyclohexylamine’s bulkiness may improve target binding but limit aqueous solubility compared to morpholine’s polar oxygen .
  • Acetamide Linkers: The direct acetamide substitution (target) contrasts with sulfanyl- or phenylamino-linked acetamides (), which introduce steric or electronic modifications affecting enzymatic interactions .

Biological Activity

N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrido[3,2-d]pyrimidine core with a chloro substituent at the 6-position and a cyclohexylamino group at the 4-position. The acetamide moiety enhances its pharmacological properties. Its molecular formula is C15H18ClN5C_{15}H_{18}ClN_5 with a molecular weight of approximately 305.79 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on chloroacetamides demonstrated effective activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria like Escherichia coli . The presence of halogenated substituents is linked to increased lipophilicity, facilitating membrane penetration and enhancing antimicrobial efficacy .

Microorganism Activity Level
Staphylococcus aureusHigh
Methicillin-resistant S. aureusHigh
Escherichia coliModerate
Candida albicansModerate

Anticancer Activity

The compound's structural analogs have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating cell division and proliferation. Inhibitors of CDK4 have shown promise in treating various cancers by preventing uncontrolled cell growth . The pyrido[3,2-d]pyrimidine derivatives have been noted for their potential in treating proliferative diseases such as cancer and inflammation .

The biological activity of this compound can be attributed to:

  • Inhibition of Kinases : The compound may act as an inhibitor of CDKs, leading to cell cycle arrest in cancer cells.
  • Membrane Penetration : Its lipophilic nature allows it to penetrate cellular membranes effectively, enhancing its antimicrobial properties.
  • Interaction with Cellular Targets : Preliminary studies suggest that similar compounds may interact with specific enzymes involved in pathogen metabolism or cancer cell survival.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various chloroacetamides against clinical isolates of MRSA, revealing that compounds with higher lipophilicity showed significantly better antimicrobial activity .
  • Cancer Cell Lines : In vitro studies on pyrido[3,2-d]pyrimidine derivatives demonstrated selective inhibition of CDK4 in several cancer cell lines, leading to reduced proliferation rates .

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